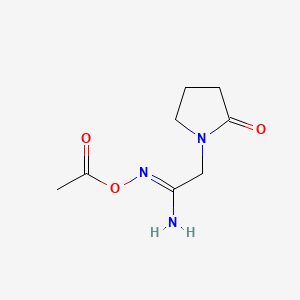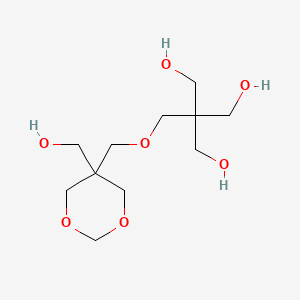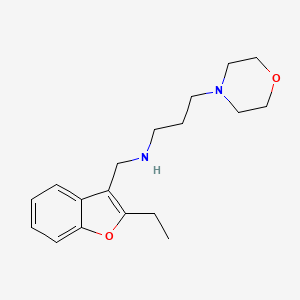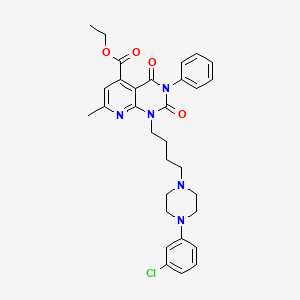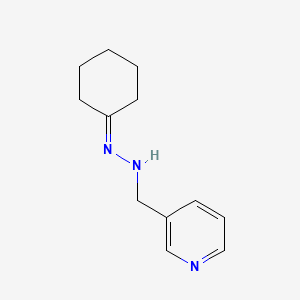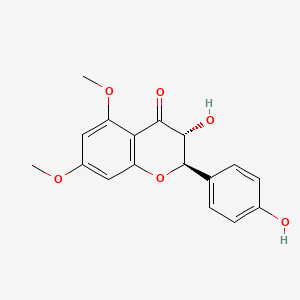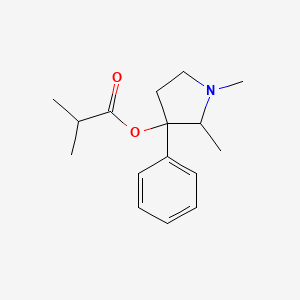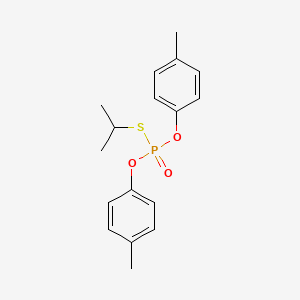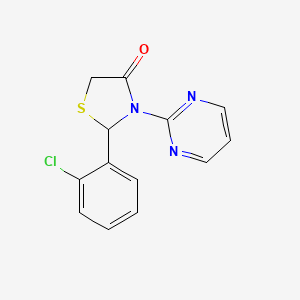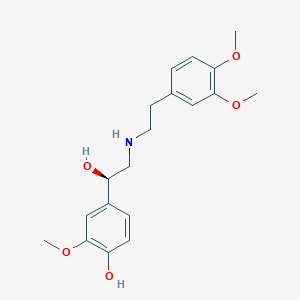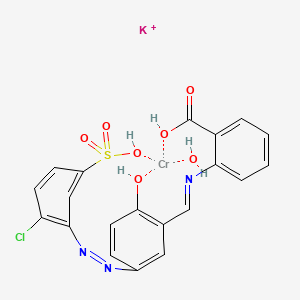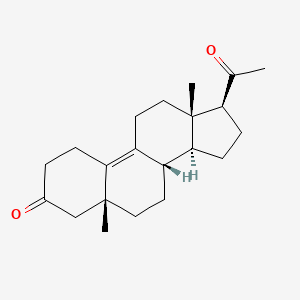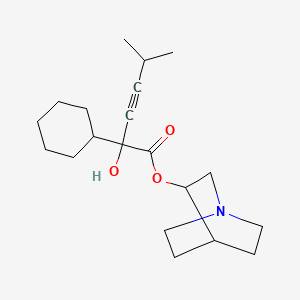
3-Quinuclidyl cyclohexyl(4-methyl-1-butynyl)glycolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinuclidyl cyclohexyl(4-methyl-1-butynyl)glycolate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinuclidine core, which is a bicyclic amine, attached to a cyclohexyl group and a butynyl glycolate moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinuclidyl cyclohexyl(4-methyl-1-butynyl)glycolate typically involves multiple steps, starting with the preparation of the quinuclidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The cyclohexyl group is then introduced via a substitution reaction, followed by the addition of the butynyl glycolate moiety through esterification or similar reactions. The reaction conditions, such as temperature, pressure, and choice of solvents, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, minimize waste, and enhance safety.
Chemical Reactions Analysis
Types of Reactions
3-Quinuclidyl cyclohexyl(4-methyl-1-butynyl)glycolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases for hydrolysis. The choice of reagents and reaction conditions depends on the desired transformation and the stability of the compound under those conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides or ketones, while hydrolysis will produce alcohols and acids.
Scientific Research Applications
3-Quinuclidyl cyclohexyl(4-methyl-1-butynyl)glycolate has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving amine and ester functionalities.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Quinuclidyl cyclohexyl(4-methyl-1-butynyl)glycolate involves its interaction with molecular targets such as enzymes or receptors. The quinuclidine core can interact with acetylcholine receptors, potentially modulating their activity. The ester linkage may also play a role in the compound’s bioactivity, influencing its interaction with biological molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
3-Quinuclidinyl benzilate: Known for its use as a chemical incapacitant, shares the quinuclidine core but differs in the attached functional groups.
Cyclohexyl glycolates: Compounds with similar ester linkages but different amine cores.
Butynyl esters: Compounds featuring the butynyl group but lacking the quinuclidine core.
Uniqueness
3-Quinuclidyl cyclohexyl(4-methyl-1-butynyl)glycolate is unique due to its combination of a quinuclidine core, cyclohexyl group, and butynyl glycolate moiety
Properties
CAS No. |
92955-99-2 |
|---|---|
Molecular Formula |
C20H31NO3 |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl 2-cyclohexyl-2-hydroxy-5-methylhex-3-ynoate |
InChI |
InChI=1S/C20H31NO3/c1-15(2)8-11-20(23,17-6-4-3-5-7-17)19(22)24-18-14-21-12-9-16(18)10-13-21/h15-18,23H,3-7,9-10,12-14H2,1-2H3 |
InChI Key |
KHFWYDJCIUAWHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C#CC(C1CCCCC1)(C(=O)OC2CN3CCC2CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


